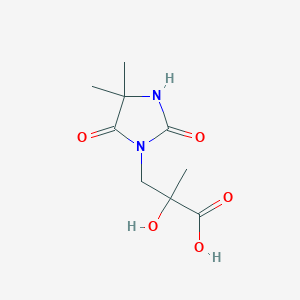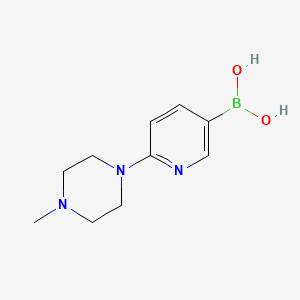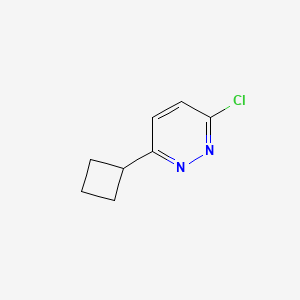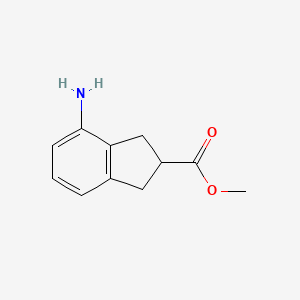![molecular formula C20H21NO3 B1454757 {4-[4-(Piperidinocarbonyl)phenyl]phenyl}essigsäure CAS No. 1375069-29-6](/img/structure/B1454757.png)
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}essigsäure
Übersicht
Beschreibung
“{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid”, also known as PPCPA, is a chemical compound. It has a CAS Number of 1375069-29-6 and a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid” is C20H21NO3 . It contains a total of 45 atoms; 21 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Gezielte Proteindegradation
Diese Verbindung dient als semi-flexibler Linker bei der Entwicklung von PROTACs (Proteolyse-Targeting-Chimären). PROTACs sind eine neuartige Klasse therapeutischer Wirkstoffe, die Proteine zur Degradation zielen. Die Flexibilität und Länge des Linkers sind entscheidend für die richtige Orientierung des PROTAC und beeinflussen die Bildung des ternären Komplexes mit dem Zielprotein und der E3-Ubiquitinligase .
Katalytische Protodeboronierung
In der organischen Synthese ist die katalytische Protodeboronierung eine wertvolle Transformation. Diese Verbindung könnte potenziell bei der Protodeboronierung von Pinacolboronsäureestern verwendet werden, was zu einer formalen Anti-Markovnikov-Hydromethylierung von Alkenen führt. Solche Reaktionen sind für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika, von Bedeutung .
Chemische Synthese
Die Struktur der Verbindung deutet auf ihre Nützlichkeit in der chemischen Synthese hin, insbesondere bei Reaktionen, an denen Biphenyl-Einheiten beteiligt sind. Sie könnte in Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, zur Synthese von Biphenylderivaten verwendet werden, die in verschiedenen Arzneimitteln und organischen Materialien verbreitet sind .
Chromatographie
Aufgrund ihrer einzigartigen Struktur könnte diese Verbindung als Standard oder Derivat in chromatographischen Verfahren verwendet werden, um Substanzen in komplexen Gemischen zu trennen. Ihre Anwendung in der analytischen Chemie könnte für die qualitative und quantitative Analyse von Biphenylverbindungen entscheidend sein .
Materialwissenschaften
In den Materialwissenschaften könnte die Verbindung zur Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften untersucht werden. Ihre Biphenylstruktur findet sich häufig in Flüssigkristallen und organischen Halbleitern, die in Displaytechnologien und Solarzellen eingesetzt werden .
Forschung in den Biowissenschaften
Die Verbindung könnte Anwendungen in der Forschung in den Biowissenschaften haben, insbesondere im Studium von Zellsignalisierungspfaden. Ihre Fähigkeit, mit Proteinen zu interagieren, könnte sie zu einem wertvollen Werkzeug machen, um Protein-Protein-Interaktionen und die Rolle spezifischer Proteine bei Krankheiten zu verstehen .
Knoevenagel-Kondensation
Diese Verbindung könnte an Knoevenagel-Kondensationsreaktionen beteiligt sein, die zur Synthese von α,β-ungesättigten Verbindungen verwendet werden. Diese Verbindungen sind wichtige Zwischenprodukte bei der Synthese verschiedener Naturstoffe und Pharmazeutika .
Arzneimittelentwicklung
Die strukturellen Merkmale dieser Verbindung deuten auf ihre potenzielle Verwendung in der Arzneimittelentwicklung hin, insbesondere als Gerüst für die Herstellung neuer Arzneimittelkandidaten. Ihr Biphenylkern ist ein häufiges Motiv in der medizinischen Chemie, und Modifikationen seiner Struktur könnten zur Entdeckung neuer therapeutischer Wirkstoffe führen .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid , which is known to have various targets depending on its derivatives
Mode of Action
It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s) . These structural features may influence its interaction with its targets.
Pharmacokinetics
The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.
Result of Action
Given the compound’s structural features , it is likely to have diverse effects on the molecular and cellular level
Biochemische Analyse
Biochemical Properties
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The nature of these interactions often involves the binding of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
At the molecular level, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential organ damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid .
Metabolic Pathways
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carboxylic acids and esters. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743008 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-29-6 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454683.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)





![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)